molecular formula C13H13NO5 B12894289 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate

3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate

Cat. No.: B12894289
M. Wt: 263.25 g/mol
InChI Key: DCZWLMBHMVRNPT-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzofuran compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate include other benzofuran derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

[3-(2-hydroxyethyl)-2,5-dioxopyrrolidin-1-yl] benzoate

InChI

InChI=1S/C13H13NO5/c15-7-6-10-8-11(16)14(12(10)17)19-13(18)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2

InChI Key

DCZWLMBHMVRNPT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=CC=C2)CCO

Origin of Product

United States

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